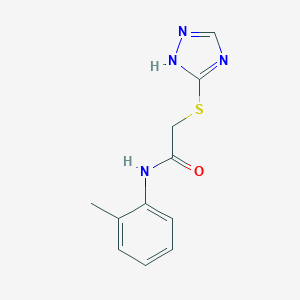

![molecular formula C20H18N2O3S2 B381925 2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-ethoxyphenyl)acetamide CAS No. 181475-74-1](/img/structure/B381925.png)

2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-ethoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a type of thiazolidinone, which is a biologically important five-membered heterocyclic ring . It has a molecular formula of C18H13NO3S2 .

Molecular Structure Analysis

The molecular structure of this compound includes a thiazolidinone ring, which is a five-membered ring containing nitrogen and sulfur atoms . The compound also contains benzylidene and ethoxyphenyl groups .Physical And Chemical Properties Analysis

The compound has a molecular weight of 355.4 g/mol . Other physical and chemical properties such as solubility, melting point, and boiling point are not provided in the search results.Scientific Research Applications

Synthesis of Analogues

The compound has been used in the synthesis of small analogues . The variation in the functional group at the 5-benzylidine ring of rhodanine led to a set of compounds bearing substituted N-phenyl acetamide accommodated 2-thioxo-4-thiazolidinone moiety .

Fluorescent Probes for Bioimaging

Rhodanine-3-acetic acid derivatives, which include this compound, are tested as fluorescent probes for bioimaging . They have been successfully used as fluorescent dyes of fixed cells of mammalian origin .

Aldose Reductase Inhibitors

These compounds are also being tested as aldose reductase inhibitors . Aldose reductase is an enzyme involved in glucose metabolism, and inhibitors of this enzyme are being explored for the treatment of complications of diabetes.

Antibacterial Activity

The compound has demonstrated antibacterial activity, especially against Gram-positive bacteria . This makes it a potential candidate for the development of new antibacterial agents.

Antifungal Activity

In addition to its antibacterial properties, the compound has also shown antifungal activity . This broad-spectrum antimicrobial activity enhances its potential therapeutic applications.

Anticancer Activity

Rhodanine-3-acetic acid derivatives, including this compound, have shown anticancer activity . This suggests potential applications in cancer therapy.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S2/c1-2-25-16-10-8-15(9-11-16)21-18(23)13-22-19(24)17(27-20(22)26)12-14-6-4-3-5-7-14/h3-12H,2,13H2,1H3,(H,21,23)/b17-12- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGUEQRLTNLBFW-ATVHPVEESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CC=C3)SC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

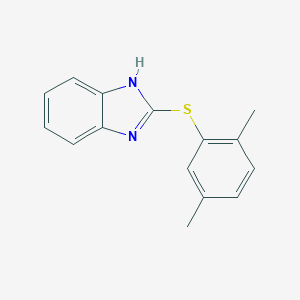

![3-allyl-5-(4-fluorophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B381844.png)

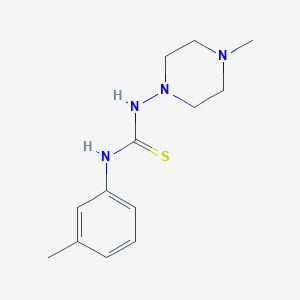

![methyl 4-[({[4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B381845.png)

![2-{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B381846.png)

![N,N-diethyl-3-[2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]benzenesulfonamide](/img/structure/B381850.png)

![Methyl 4-[(8-quinolinylsulfonyl)amino]benzoate](/img/structure/B381851.png)

![2-{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B381852.png)

![5-benzoyl-6-[4-(benzyloxy)-3-methoxyphenyl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B381853.png)

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)-1-propanone](/img/structure/B381854.png)

![2-{[4-(2,3-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B381860.png)

![2-(4-chlorophenyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium](/img/structure/B381862.png)

![N-phenyl-2-[(5-phenyl-2H-tetrazol-2-yl)acetyl]hydrazinecarbothioamide](/img/structure/B381867.png)